Product packaging for BeKm-1(Cat. No.:)

BeKm-1

Cat. No.: B1151371
M. Wt: 4091.70 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Biological Source: Buthus eupeus Scorpion Venom

BeKm-1 is a toxin isolated from the venom of the Central Asian scorpion Buthus eupeus. wikipedia.orgsmartox-biotech.comresearchgate.netcreative-peptides.comantibodies-online.com The etymology of "this compound" reflects its origin, with "Be" abbreviating Buthus eupeus and "Km" referring to the M-type K+ current which the venom inhibits. wikipedia.org The isolation of this compound from Buthus eupeus venom was first described in the mid-1990s. smartox-biotech.comresearchgate.net

Classification within Scorpion Potassium Channel Toxins

Scorpion venoms contain a variety of neurotoxic proteins that specifically interact with ion channels, including a significant family of potassium channel blockers. wikipedia.org These toxins are generally short peptides with disulfide-stabilized structures. nih.govmdpi.com this compound belongs to this family of scorpion venom potassium channel blockers. smartox-biotech.comresearchgate.net

This compound shows structural homology to the family of scorpion venom potassium channel blockers known as the α-KTx family. wikipedia.orgcreative-peptides.com The α-KTx family is the largest family of scorpion potassium channel toxins, containing numerous members active on various potassium channels. researchgate.net These toxins are typically short-chain peptides, ranging from 23 to 41 amino acids, and contain three or four disulfide bridges. researchgate.net this compound, a peptide of 36 amino acids with three disulfide bridges, shares the common molecular scaffold found in other short scorpion toxins belonging to the α-KTx family. wikipedia.orgsmartox-biotech.comnih.govrcsb.org

While showing structural homology to the α-KTx family, this compound is also classified within the γ-KTx subfamily of scorpion potassium channel toxins. nih.govresearchgate.netguidetopharmacology.orgguidetomalariapharmacology.org The γ-KTx subfamily consists of hERG channel blockers, typically comprising 36 to 47 amino acids and containing three or four disulfide bridges. researchgate.net this compound is specifically known as potassium channel toxin γ-KTx 2.1. guidetopharmacology.orgguidetomalariapharmacology.org

Despite sharing the common molecular scaffold with other short scorpion toxins, this compound represents a new subgroup within the potassium channel blockers. smartox-biotech.comresearchgate.net Differences exist between the γ-KTx subfamilies, particularly in the COOH-terminal region. wikipedia.org this compound and other toxins in its newly described family contain specific residues, such as Arginine (Arg) at position 17, Valine (Val) at position 29, and Phenylalanine (Phe) at position 32, which differentiate them from older subfamilies that contain Lysine (B10760008) (Lys), Methionine (Met), and Lysine (Lys) at corresponding positions. wikipedia.org

Furthermore, while many short scorpion toxins utilize residues from their β-sheet region as a "traditional" functional site for channel interaction, the critical residues for this compound's interaction are primarily located in its α-helix and the following loop. smartox-biotech.comcreative-peptides.comrcsb.org This unique location of the binding site contributes to this compound's specificity. smartox-biotech.comcreative-peptides.comrcsb.org

Research findings highlight the structural features of this compound:

CharacteristicValueSource
Length36 amino acids wikipedia.orgsmartox-biotech.comresearchgate.netcreative-peptides.comrcsb.orgresearchgate.net
Molecular Weight~4 kDa (4091.7 Da or 4091.65 Da) wikipedia.orgsmartox-biotech.comresearchgate.netmedchemexpress.com
Disulfide Bridges3 (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) wikipedia.orgsmartox-biotech.comcreative-peptides.comresearchgate.netmedchemexpress.com
Tertiary Structureα-helix and three β-strands in a twisted antiparallel β-sheet wikipedia.orgsmartox-biotech.comrcsb.orgresearchgate.net
Key Interacting ResiduesTyr-11, Lys-18, Arg-20, Lys-23 (located in α-helix and following loop) smartox-biotech.comcreative-peptides.comrcsb.orgsinh.ac.cn

This distinct structural and functional topology, where this compound has a similar scaffold to toxins like Charybdotoxin (ChTx) but a different mechanism of action and binding site compared to toxins like ErgTx1, underscores the unique characteristics of this compound within the potassium channel toxin landscape. nih.govsinh.ac.cn

Properties

Molecular Formula

 C174H261N51O52S6

Molecular Weight

4091.70 Da

Origin of Product

United States

Detailed Research Findings

Research on BeKm-1 has primarily focused on its interaction with hERG channels, elucidating its binding site, mechanism of action, and specificity profile.

This compound is a peptide consisting of 36 amino acids, stabilized by three disulfide bridges. wikipedia.orgsmartox-biotech.comcreative-peptides.com Its tertiary structure includes an alpha-helix and three beta-strands. wikipedia.orgrcsb.org Studies have shown that positive residues within the alpha-helix and the following loop are important for the binding of this compound to the hERG channel. wikipedia.orgcreative-peptides.com Specifically, residues such as Tyr-11, Lys-18, Arg-20, and Lys-23 have been identified as critical for this interaction. creative-peptides.com This contrasts with the "traditional" functional site of other short scorpion toxins, which is often formed by residues from the beta-sheet. creative-peptides.com

This compound blocks hERG currents with half-maximal inhibition concentrations (IC50) typically in the low nanomolar range. smartox-biotech.comcreative-peptides.com For hERG1 channels expressed in HEK-293 cells, an IC50 of 3.3 nM has been reported. smartox-biotech.com this compound exhibits high selectivity for hERG channels over a panel of other potassium channels, including human EAG, human SK1, rat SK2, human IK, human BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels, showing no effect at concentrations up to 100 nM on these channels. smartox-biotech.comlatoxan.com It also has minimal effects on rat ELK1 and does not inhibit Kv1.2, Kv1.4, Kv2.1, Kv4.3, or Kir1.1 channels at 50 nM. latoxan.com

The binding of this compound to the hERG channel is reported to preferentially occur through the closed (resting) state of the channel, although some open channel blockade has also been observed. smartox-biotech.com this compound binds near, but not entirely within, the hERG pore, suggesting that it does not completely abolish K+ flux but rather alters channel gating and voltage dependence. creative-peptides.comnih.govnih.gov

Computational studies, including protein-protein docking and molecular dynamics simulations, have provided insights into the specific binding interface between this compound and the hERG channel. acs.org These studies suggest that this compound primarily utilizes its helical region to interact with the channel's outer vestibule. acs.org The side chain of Lys18 of this compound has been shown to physically interact with the selectivity filter of the hERG channel, while Arg20 forms hydrogen bonds with neighboring residues in the channel. acs.org The interaction appears to be mediated by a synergistic effect of electrostatic and van der Waals forces. acs.org

Research using human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) has demonstrated that this compound alters spontaneous action potential shape and frequency. researchgate.netresearchgate.net By delaying cardiomyocyte repolarization, this compound can induce early afterdepolarizations, which are associated with arrhythmic risk. researchgate.netnih.govresearchgate.net These findings underscore the utility of this compound as a tool for studying the electrophysiological consequences of hERG channel blockade in a relevant cellular model. researchgate.netnih.gov

The use of this compound as a radiolabeled ligand, such as [125I]-BeKm-1, has also been explored for binding studies to further characterize its interaction with hERG channels. creative-peptides.com

Here is a summary of key research findings on this compound's interaction with ion channels:

Molecular Architecture and Structural Biology of Bekm 1

Primary Amino Acid Sequence Analysis

BeKm-1 is a relatively short peptide, consisting of 36 amino acid residues. smartox-biotech.comwikipedia.orgcreative-peptides.comlatoxan.comsemanticscholar.org The primary amino acid sequence of this compound has been determined. smartox-biotech.comwikipedia.orgtocris.comrndsystems.commedchemexpress.com It contains six cysteine residues, which are crucial for the formation of disulfide bridges that stabilize the toxin's three-dimensional structure. wikipedia.orgcreative-peptides.com

The primary sequence is: Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe. smartox-biotech.comtocris.comrndsystems.commedchemexpress.com

Analysis of the cDNA revealed that the precursor contains a signal peptide of 21 amino acid residues, leading to the mature toxin of 36 residues. smartox-biotech.com this compound belongs to the family of scorpion venom potassium channel blockers, specifically classified within the gamma-KTx subfamily (γ-KTx 2.1). wikipedia.orglatoxan.comsemanticscholar.orgexpasy.orgplos.orgguidetopharmacology.org It shares a common molecular scaffold with other short scorpion toxins, although differences exist, particularly in the COOH-terminal part, which contribute to its unique properties. wikipedia.orgrcsb.org

Secondary Structural Elements

The spatial structure of this compound, resolved by techniques such as NMR, reveals the presence of distinct secondary structural elements. smartox-biotech.comwikipedia.orgrcsb.org The toxin's secondary structure is characterized by a cysteine-stabilized alpha-helix and beta-sheet (CSα/β) fold, a common motif in many potassium channel scorpion toxins. expasy.orgplos.org

Alpha-Helical Conformation

This compound contains a short alpha-helix. smartox-biotech.comwikipedia.orgsemanticscholar.orgrcsb.orgnih.govresearchgate.net This helical region is involved in the toxin's interaction with its target channel, the hERG channel. smartox-biotech.comrcsb.orgacs.org Specific residues located in the alpha-helix and the following loop have been identified as important for binding to the hERG channel. smartox-biotech.comcreative-peptides.comrcsb.org

Beta-Sheet Organization (Antiparallel Beta-Strands)

In addition to the alpha-helix, this compound possesses a beta-sheet structure. smartox-biotech.comwikipedia.orgsemanticscholar.orgrcsb.orgnih.govresearchgate.net This beta-sheet is described as triple-stranded and arranged in an antiparallel fashion. smartox-biotech.comwikipedia.orgsemanticscholar.orgrcsb.orgresearchgate.net The beta-sheet is typically strongly twisted. wikipedia.org While the alpha-helix and loop region are critical for hERG binding in this compound, the beta-sheet forms the traditional functional site in many other short scorpion toxins. smartox-biotech.comrcsb.org

Tertiary Folding and Disulfide Bridge Connectivity

The secondary structural elements of this compound fold into a specific three-dimensional tertiary structure. wikipedia.orgsemanticscholar.org This tertiary structure is stabilized by disulfide bridges formed between cysteine residues. wikipedia.orgcreative-peptides.comexpasy.orgmdpi.com

Role of Cysteine Residues in Structural Stability

The six cysteine residues in this compound form three disulfide bridges. wikipedia.orgcreative-peptides.com These disulfide bonds are critical for maintaining the stable, compact tertiary structure of the peptide. expasy.orgmdpi.com The specific connectivity of the disulfide bridges in this compound has been determined. smartox-biotech.comtocris.comrndsystems.commedchemexpress.commedchemexpress.com

The disulfide bridge connectivity is:

Cys7 - Cys28 smartox-biotech.comtocris.comrndsystems.commedchemexpress.commedchemexpress.com

Cys13 - Cys33 smartox-biotech.comtocris.comrndsystems.commedchemexpress.commedchemexpress.com

Cys17 - Cys35 smartox-biotech.comtocris.comrndsystems.commedchemexpress.commedchemexpress.com

These disulfide linkages play a paramount role in the tertiary structure stabilization and, consequently, the pharmacological activity of the toxin. mdpi.com

Structural Homology to Other Scorpion Toxins

This compound exhibits structural homology to the α-KTx family of scorpion venom potassium channel blockers. wikipedia.orgcreative-peptides.com This family shares a common molecular scaffold consisting of an α-helix and a β-sheet stabilized by disulfide bonds. smartox-biotech.commdpi.com Despite these similarities, this compound is considered to belong to a new subfamily of scorpion K1 channel blocking peptides. wikipedia.org Key differences lie in the COOH-terminal part of the peptide, where this compound contains Arg17, Val29, and Phe32, in contrast to Lys, Met, and Lys found in older subfamilies. wikipedia.org While many α-KTx toxins utilize residues from their β-sheet for interaction with potassium channels, this compound's interaction surface primarily involves residues located in its α-helix and the following loop, such as Tyr-11, Lys-18, Arg-20, and Lys-23. creative-peptides.comuniprot.org This distinct interaction site contributes to this compound's specificity for the hERG channel. creative-peptides.com

Computational Modeling of this compound Conformation

Computational modeling techniques have been extensively used to study the conformation of this compound and its interaction with target channels, particularly the hERG channel. These methods include protein-protein docking, molecular dynamics (MD) simulations, and calculations of relative binding free energies. acs.org

Computational simulations have provided insights into the conformational changes that occur in the hERG channel upon this compound binding. One proposed model, based on computational simulation, suggested an open conformation of the hERG channel where the four turrets were decentralized, forming a "petunia"-like shape away from the this compound binding site. mdpi.com Another model, supported by cysteine-scanning mutagenesis and computational modeling, predicted a conformation where the turrets remained erect and directly interacted with bound this compound. mdpi.com

Target Channel Interaction and Selectivity of Bekm 1

Identification of Primary Molecular Target: Human Ether-à-go-go-Related Gene (hERG) Potassium Channel (Kv11.1)

The primary molecular target of BeKm-1 is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is encoded by the KCNH2 gene and is also known as Kv11.1. wikipedia.orgrndsystems.comguidetopharmacology.orguniprot.org hERG channels play a critical role in the repolarization phase of the cardiac action potential, mediating the rapid component of the delayed rectifier potassium current (IKr). mdpi.com this compound selectively inhibits hERG channels with high affinity. smartox-biotech.comrndsystems.comresearchgate.netmdpi.com Studies have reported IC50 values for this compound inhibition of hERG channels expressed in HEK-293 cells ranging from 1.9 nM to 3.3 nM. smartox-biotech.commdpi.comresearchgate.net

Specificity Profile Across Diverse Potassium Channel Subtypes

This compound demonstrates a notable specificity profile, exhibiting potent inhibition of hERG channels while showing minimal or no significant effects on a variety of other potassium channel subtypes. smartox-biotech.comrndsystems.commedchemexpress.comtargetmol.comresearchgate.net

Selectivity over Kv1, SK, IK, BK, and KCNQ Channels

Research has shown that this compound has no effect at concentrations up to 100 nM on a panel of other human potassium channels, including EAG (Kv10.1), SK1 (KCa2.1), SK2 (KCa2.2), IK (KCa3.1), BK (KCa1.1), KCNQ1/KCNE1 (Kv7.1/KCNE1), KCNQ2/KCNQ3 (Kv7.2/Kv7.3), and KCNQ4 (Kv7.4). latoxan.comsmartox-biotech.comresearchgate.net Minimal effects were also observed on rat ELK1 (Kv12.1) channels. smartox-biotech.comresearchgate.net Furthermore, at 50 nM, this compound does not inhibit Kv1.2, Kv1.4, Kv2.1, Kv4.3, or Kir1.1 channels. latoxan.com This broad lack of activity on diverse potassium channel families highlights the specificity of this compound for hERG. smartox-biotech.comrndsystems.commedchemexpress.comtargetmol.comresearchgate.net

An interactive table summarizing the selectivity data could be presented as follows:

Channel Subtype (Human unless specified)This compound Effect at 100 nMIC50/Kd (if reported)Reference
hERG (Kv11.1)Inhibition1.9 - 15.3 nM (IC50) smartox-biotech.comresearchgate.netmdpi.comresearchgate.net
EAG (Kv10.1)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
SK1 (KCa2.1)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
SK2 (KCa2.2, rat)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
IK (KCa3.1)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
BK (KCa1.1)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
KCNQ1/KCNE1 (Kv7.1/KCNE1)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
KCNQ2/KCNQ3 (Kv7.2/Kv7.3)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
KCNQ4 (Kv7.4)No effect> 100 nM latoxan.comsmartox-biotech.comresearchgate.net
ELK1 (Kv12.1, rat)Minimal effect> 100 nM smartox-biotech.comresearchgate.net
Kv1.2No inhibition at 50 nM> 50 nM latoxan.com
Kv1.4No inhibition at 50 nM> 50 nM latoxan.com
Kv2.1No inhibition at 50 nM> 50 nM latoxan.com
Kv4.3No inhibition at 50 nM> 50 nM latoxan.com
Kir1.1No inhibition at 50 nM> 50 nM latoxan.com

Comparative Analysis with Other hERG Blockers

This compound is recognized as one of the highest affinity blockers of hERG channels identified to date. mdpi.com Its reported IC50 values (1.9-3.3 nM) are comparable to or lower than those of some well-known small molecule hERG inhibitors such as E4031 (IC50 = 7.7 nM), dofetilide (B1670870) (IC50 = 7.2-12 nM), and astemizole (B1665302) (IC50 = 26 nM). mdpi.comresearchgate.net Unlike many small molecule hERG blockers that access the inner pore from the intracellular side, this compound interacts with the extracellular face of the channel. mdpi.comnih.govgoogle.com This distinct mechanism of interaction contributes to its value as a research tool. mdpi.com

An interactive table comparing this compound affinity with other hERG blockers could be presented as follows:

CompoundIC50 (nM) on hERG (HEK293 cells)Mechanism of InteractionReference
This compound1.9 - 3.3Extracellular vestibule smartox-biotech.commdpi.comresearchgate.net
E40317.7 - 30.6Primarily intracellular mdpi.comresearchgate.netnih.gov
Dofetilide7.2 - 12Primarily intracellular mdpi.comresearchgate.netgoogle.com
Astemizole26Not specified in context mdpi.com

Elucidation of the this compound Binding Epitope on the hERG Channel

Studies employing techniques such as toxin mutagenesis and computational modeling have provided insights into the specific region and residues on the hERG channel that constitute the binding epitope for this compound. researchgate.netrcsb.orgacs.orgnih.govacs.org

Localization to the Extracellular Vestibule/Outer Pore Region

This compound binds to the extracellular face of the hERG channel, specifically localizing to the outer vestibule or outer pore region. latoxan.comnih.govmdpi.comuniprot.orgnih.govgoogle.comacs.orgnih.govacs.org This is in contrast to many small molecule blockers that access the inner pore. mdpi.comnih.govgoogle.com The binding is thought to occur near, but not necessarily deep inside, the hERG pore. nih.govnih.gov

Interaction with the S5-P Linker

The outer vestibule of the hERG channel is largely formed by the loops connecting the fifth transmembrane segment (S5) and the pore region, known as the S5-P linkers. nih.gov The hERG S5-P linker is unusually long compared to those in other potassium channels. nih.gov Studies suggest that residues within the S5-P linker are critical for this compound binding. nih.govacs.orgnih.govacs.org Computational models indicate that this compound primarily uses its helical region to associate with the channel outer vestibule, and while the S5-P linker region is mentioned as an exception in one context, structural analysis implies this region is beneficial for binding. acs.orgnih.govacs.org Specific residues on this compound, such as Lys18 and Arg20, have been identified as critical for interaction, with Lys18 potentially plugging into the selectivity filter and Arg20 forming hydrogen bonds with neighboring residues in the hERG channel. smartox-biotech.comresearchgate.netacs.orgnih.gov The interaction involves a synergy of electrostatic and van der Waals forces. acs.orgnih.gov

Key Residues in hERG Channel for this compound Recognition

The interaction of this compound with the hERG channel involves specific residues within the channel's structure. Computational methods, including protein docking and molecular dynamics simulations, have been used to study this interaction. acs.orgresearchgate.netnih.gov These studies have identified key residues in the hERG channel that are implicated in strong interactions with this compound. researchgate.net The hERG channel's structure in the closed state, featuring an unusually longer S5P linker, is thought to be beneficial for the binding of this compound. smartox-biotech.comacs.orgnih.gov

Critical Residues within this compound for Target Binding

This compound is a 36-amino acid peptide with a tertiary structure consisting of an alpha-helix and a triple-stranded antiparallel beta-sheet, a common scaffold among short scorpion toxins. wikipedia.orgresearchgate.netnih.gov However, the binding site of this compound on the hERG channel is uniquely located on its alpha-helix and the following loop, distinguishing it from the traditional functional site on the beta-sheet of other short scorpion toxins. creative-peptides.comresearchgate.netnih.gov This unique location contributes to this compound's specificity for the hERG channel. researchgate.netnih.gov

Identification via Mutagenesis Studies (e.g., Lys18, Arg20, Tyr11, Lys23)

Mutagenesis studies have been crucial in identifying the specific residues within this compound that are important for its binding to the hERG channel. wikipedia.orgresearchgate.netnih.gov Several critical residues have been identified, primarily located in the alpha-helix and the loop region. creative-peptides.comresearchgate.netnih.gov These include Tyr-11, Lys-18, Arg-20, and Lys-23. creative-peptides.comresearchgate.netnih.gov

Lys18 of this compound is considered the most critical residue, with its side chain plugging into the channel selectivity filter. smartox-biotech.comacs.orgnih.gov Arg20 is the secondarily important residue and forms three hydrogen bonds with neighboring residues in the hERG channel. smartox-biotech.comacs.orgnih.gov These residues, along with Tyr11 and Lys23, form a positive electrostatic surface on the this compound molecule that interacts with the negatively charged outer vestibule of the hERG channel. wikipedia.org

Mutagenesis studies, such as alanine-scanning, have been used to assess the impact of individual residues on binding affinity. Computational alanine-scanning has shown reasonable correlation with experimental data, supporting the role of these residues in the interaction. acs.orgnih.gov

While specific quantitative data tables from mutagenesis studies detailing binding affinities for each mutant were not extensively available in the search results, the qualitative findings highlight the critical roles of Lys18, Arg20, Tyr11, and Lys23.

Mechanistic Insights into Bekm 1 Channel Modulation

Modulation of hERG Channel Gating States

BeKm-1 influences the transitions between the different conformational states of the hERG channel, including closed, open, and inactivated states wikipedia.orgfrontiersin.org.

Preferential Closed-State Blockade

Research indicates that this compound preferentially blocks the hERG channel in its closed or resting state smartox-biotech.comsemanticscholar.orgresearchgate.netmdpi.comcapes.gov.brnih.gov. This is a notable characteristic, as many other hERG blockers primarily target the open or inactivated states semanticscholar.orgresearchgate.net. The toxin's high affinity for the closed state contributes to its potent inhibitory effect semanticscholar.orgresearchgate.net. Studies using patch-clamp techniques have supported this mechanism, showing significant blockade even at negative membrane potentials where the channel is predominantly in the closed state researchgate.net.

Considerations of Open Channel Blockade

While this compound exhibits preferential closed-state blockade, some degree of open channel blockade has also been reported smartox-biotech.comcapes.gov.brnih.gov. This suggests that this compound can interact with the channel pore when it is in the conductive, open conformation, although its affinity or access may be lower compared to the closed state. The precise extent and conditions under which open channel block occurs are subjects of ongoing investigation.

Impact on Voltage-Dependence of Channel Gating

This compound significantly alters the voltage-dependence of hERG channel gating creative-peptides.comnih.govnih.gov. The blockade by this compound exhibits inverse voltage dependence, meaning the block is more pronounced at negative membrane potentials (closed state) and decreases with depolarization smartox-biotech.comcapes.gov.brresearchgate.netbmj.com. This inverse voltage dependence is consistent with a mechanism where the toxin's binding is favored when the channel is closed and less favored as the channel transitions to open or inactivated states at more positive potentials smartox-biotech.comcapes.gov.brresearchgate.net. This compound has been shown to cause a substantial positive shift in the voltage-dependence of hERG activation nih.gov.

Data illustrating the impact on voltage-dependence can be represented as a shift in the half-maximal activation voltage (V0.5) and the slope factor (k) of the Boltzmann fit to the activation curve. For example, control conditions might show a V0.5 around -17.4 mV with a slope factor of 9.0 mV, while in the presence of a high concentration of this compound (e.g., 1000 nM), the V0.5 can shift to significantly more positive potentials, such as +37.5 mV, with a corresponding increase in the slope factor to around 24.8 mV nih.gov.

ConditionV0.5 (mV)Slope Factor (mV)
Control-17.4 ± 0.99.0 ± 0.3
1000 nM this compound+37.5 ± 3.224.8 ± 1.7

Note: Data is representative and based on experimental findings nih.gov.

Effects on Channel Activation and Deactivation Kinetics

This compound influences the kinetics of hERG channel activation and deactivation creative-peptides.comnih.govnih.gov. Due to its preferential binding to the closed state, this compound can effectively trap the channel in this non-conductive conformation, thereby slowing down the rate of channel activation upon depolarization nih.gov. Conversely, the binding of this compound can also affect deactivation kinetics. Some studies suggest that this compound binding can lead to altered kinetics of deactivation, potentially accelerating the return to the closed state from open or inactivated states upon repolarization, although the precise mechanisms and the extent of this effect can vary depending on experimental conditions and toxin concentration nih.govmdpi.com. The interaction with this compound can also influence the recovery from inactivation capes.gov.br.

Ionic Permeation Alterations

This compound's interaction with the hERG channel pore affects the flow of potassium ions through the channel wikipedia.orgcreative-peptides.com.

Partial versus Complete Blockade of K+ Flux

This compound binds near the outer mouth of the hERG channel pore but does not appear to cause a complete or total block of potassium ion flux even at saturating concentrations wikipedia.orgcreative-peptides.comsemanticscholar.orgmdpi.com. This suggests that this compound acts more as a pore-mouth blocker or modulator rather than a complete pore occluder wikipedia.orgcreative-peptides.comsemanticscholar.org. Experimental data indicates that even at maximally effective doses, the block of hERG currents by this compound reaches a plateau, often around 90%, rather than achieving 100% block semanticscholar.org. This partial blockade suggests that some level of ion conduction might still be possible even when this compound is bound to the channel, although the conductance is significantly reduced and the gating properties are markedly altered creative-peptides.comnih.govnih.gov. This characteristic distinguishes this compound from blockers that physically occlude the entire pore, preventing any ion flow.

CompoundMaximum Block of hERG Current
This compound~90%
Dofetilide (B1670870)~99%
E4031~90%

Note: Data is representative and based on experimental findings semanticscholar.org.

Comparative Analysis of Blocking Mechanisms with Other Scorpion Toxins (e.g., Charybdotoxin, ErgTx1)

Scorpion venom is a rich source of peptide toxins that target ion channels, particularly potassium channels, exhibiting diverse mechanisms of action. This compound, a toxin from the scorpion Mesobuthus eupeus, is notable for its selective and high-affinity blockade of the human ether-a-go-go-related gene (hERG, Kv11.1) potassium channel. tocris.comwikipedia.orgresearchgate.net A comparative analysis of this compound's blocking mechanism with other well-studied scorpion toxins, such as Charybdotoxin (ChTx) and ErgTx1, reveals both shared structural features and distinct modes of channel interaction.

Charybdotoxin, isolated from the venom of Leiurus quinquestriatus hebraeus, is a classic example of a pore-blocking toxin that primarily targets large conductance Ca2+-activated potassium channels (BKCa) and certain voltage-gated potassium channels (Kv), including Shaker channels. wikipedia.orgbionity.comlatoxan.comelifesciences.org ChTx typically occludes the channel pore by binding to the extracellular mouth, with a critical lysine (B10760008) residue (Lys27) projecting into the pore and interacting with ions in the conduction pathway. elifesciences.orgnih.govnih.gov This interaction can be described as the lysine residue acting as a "tethered" potassium ion, preventing the passage of other ions. nih.gov ChTx can bind to both the open and closed states of the channel, and its block can be influenced by ionic strength. bionity.comelifesciences.org

ErgTx1 is another scorpion toxin known to block hERG channels. nih.govcore.ac.uk While this compound and ErgTx1 both target hERG, they differ in their three-dimensional structure. nih.govnih.gov Interestingly, despite this structural difference, this compound and ErgTx1 share similarities in their mechanism of action and have overlapping binding sites on the hERG channel. nih.govnih.gov Both toxins interact with residues in the middle of the S5-P linker and at the pore entrance of the hERG channel, although the specific contact points may vary. nih.govnih.gov

A key distinction in the blocking mechanisms lies in their interaction with different channel states. Charybdotoxin is known to block channels by physically plugging the pore, and its binding can occur in both open and closed states. bionity.comelifesciences.org In contrast, this compound has been shown to block hERG channels preferentially through a closed (resting) state channel blockade mechanism, although some open channel blockade can also occur. researchgate.netcore.ac.ukmdpi.com Studies comparing this compound and ErgTx1 on hERG channels have indicated that this compound block can re-develop upon repolarization from strong depolarization, suggesting it can bind to the open state as channels recover from inactivation. core.ac.uk ErgTx1 block, however, did not re-develop under similar conditions, potentially indicating a stronger dependence on interacting with the closed state compared to this compound. core.ac.uk

Furthermore, while ChTx directly occludes the pore, this compound has been suggested to bind near, but not entirely inside, the hERG pore. nih.govmdpi.com This suggests that this compound binding might still allow for some ion conduction, albeit with significantly altered voltage-dependence and gating kinetics. nih.govnih.gov This contrasts with the more complete pore block characteristic of ChTx on its target channels. elifesciences.orgresearchgate.net

The structural basis for this compound's hERG specificity, despite sharing a common molecular scaffold with other scorpion toxins like ChTx, lies in the unique location of its binding site. tocris.comnih.govrcsb.org Critical residues for this compound binding to hERG, such as Tyr-11, Lys-18, Arg-20, and Lys-23, are located in the alpha-helix and a following loop, forming a positive electrostatic surface that interacts with the negatively charged outer vestibule of the hERG channel. wikipedia.orgrcsb.org This differs from the "traditional" functional site of other short scorpion toxins, which is often formed by residues from the beta-sheet. rcsb.org

The differences in the state-dependent block and the precise binding sites contribute to the distinct pharmacological profiles of these toxins. While ChTx serves as a valuable tool for studying pore block in various K+ channels, this compound and ErgTx1 provide specific insights into the unique structural and functional characteristics of the hERG channel's outer vestibule and its modulation. nih.govnih.gov

Here is a comparative overview of the blocking mechanisms:

FeatureThis compoundCharybdotoxin (ChTx)ErgTx1
Primary Target hERG (Kv11.1) tocris.comwikipedia.orgresearchgate.netBKCa, certain Kv (e.g., Shaker) wikipedia.orgbionity.comlatoxan.comelifesciences.orghERG (Kv11.1) nih.govcore.ac.uk
Scorpion Source Mesobuthus eupeus wikipedia.orgguidetopharmacology.orgLeiurus quinquestriatus hebraeus wikipedia.orgbionity.comlatoxan.comButhus eupeus (ErgTx1 is from B. eupeus) tocris.comwikipedia.org
Structural Scaffold Shares common scaffold with ChTx nih.govnih.govShares common scaffold with this compound nih.govnih.govDiffers from this compound and ChTx nih.govnih.gov
Mechanism Class Pore Blocker (binds near pore) nih.govmdpi.comPore Blocker (occludes pore) elifesciences.orgnih.govnih.govShares mechanism with this compound nih.govnih.gov
Primary Binding Site Outer vestibule, near pore entrance nih.govnih.govmdpi.comExtracellular pore mouth elifesciences.orgnih.govnih.govOuter vestibule, overlapping with this compound site nih.govnih.gov
Key Interacting Residues Tyr-11, Lys-18, Arg-20, Lys-23 (alpha-helix/loop) wikipedia.orgrcsb.orgLys27 (projects into pore) elifesciences.orgnih.govnih.govResidues in S5-P linker and pore entrance nih.govnih.gov
State Dependence Preferential closed state, some open state researchgate.netcore.ac.ukmdpi.comBinds to open and closed states bionity.comelifesciences.orgShares mechanism with this compound, potentially stronger closed state dependence nih.govnih.govcore.ac.uk

Methodologies for Bekm 1 Research and Characterization

Chemical Synthesis Approaches

Chemical synthesis provides a method to produce BeKm-1, allowing for potential modifications and the generation of analogs. nih.govscielo.br

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a common technique used for the chemical production of this compound. nih.govscielo.br This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, such as polystyrene resin. scielo.brgoogle.com The fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) chemistry strategies can be employed for solid-phase synthesis. nih.govscielo.br For example, Boc-Phe-PAM polystyrene resin and Boc-protected amino acid derivatives have been used. google.com After the peptide chain is assembled, it is cleaved from the resin, and protecting groups are removed. scielo.brgoogle.com Following cleavage, the linear peptide must be folded to form the correct disulfide bonds, often achieved through air oxidation. nih.govgoogle.com The synthesized peptide is then typically purified using techniques such as high-performance liquid chromatography (HPLC). google.com

Recombinant Production Strategies

Recombinant DNA technology offers an alternative approach to producing this compound, particularly for scaling up production and facilitating mutagenesis studies. researchgate.netsmartox-biotech.comnih.gov

Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) is a frequently used expression system for the recombinant production of this compound. researchgate.netsmartox-biotech.comrcsb.orgnih.gov this compound is often expressed in the periplasm of E. coli, sometimes as a fusion protein to aid in expression and purification. researchgate.netsmartox-biotech.comnih.gov For instance, expression as a fusion protein with two IgG-binding domains (ZZ) of staphylococcal protein A in the HB101 strain of E. coli has been reported. nih.gov

Purification and Refolding Protocols

Following recombinant expression, purification and refolding protocols are essential to obtain functional this compound, especially when expressed in inclusion bodies or as fusion proteins. Cell lysis is performed, often through methods like ultrasonication or French press, to release the expressed protein. nih.govbiologicscorp.com If expressed as a fusion protein, the fusion tag is typically cleaved using a specific protease, such as enterokinase. nih.gov

Purification steps commonly involve chromatography. For example, affinity chromatography using IgG-Sepharose can be used to purify protein A fusion constructs. nih.gov Subsequent purification of the cleaved toxin often utilizes reverse phase HPLC. nih.gov

If the protein is expressed in inclusion bodies, these aggregates must be solubilized using denaturants like guanidine (B92328) HCl or urea, often in the presence of reducing agents like DTT to break disulfide bonds. biologicscorp.com After solubilization, the protein needs to be refolded to its native, biologically active conformation, allowing the correct disulfide bonds to form. nih.govgoogle.combiologicscorp.com Refolding can be achieved through methods like air oxidation at an appropriate pH. nih.govgoogle.com Monitoring of the folding process and subsequent purification, typically by HPLC, are crucial steps to obtain the correctly folded peptide. google.complos.org

Electrophysiological Characterization

Electrophysiological techniques are fundamental for characterizing the functional interaction of this compound with ion channels, particularly its target, the hERG channel. nih.govnih.govnih.govresearchgate.net

Patch-Clamp Techniques (Whole-Cell Recordings)

Patch-clamp is a versatile electrophysiological technique used to study ion channel behavior. moleculardevices.comwikipedia.org The whole-cell recording configuration is widely applied to assess the effects of this compound on the total current flowing through ion channels in the cell membrane. nih.govmoleculardevices.comwikipedia.org In this technique, a glass micropipette forms a tight seal (gigaohm seal) with the cell membrane, and then the membrane patch within the pipette is ruptured, providing low-resistance electrical access to the cell interior. moleculardevices.comwikipedia.org

Whole-cell voltage clamp is often used, where the membrane potential is controlled by the experimenter, and the resulting ionic currents are measured. nih.govmoleculardevices.comwikipedia.org This allows for the study of this compound's effects on channel kinetics, voltage dependence, and current amplitude. nih.govnih.gov For instance, whole-cell patch clamp has been used to assess the concentration-dependent blockade of hERG currents by this compound. nih.govnih.gov Studies have characterized this compound/hERG interaction by examining sensitivity to changes in ionic composition and membrane voltage. nih.gov Research findings using whole-cell patch clamp have demonstrated that this compound blocks hERG currents in a concentration-dependent manner and exhibits inverse voltage dependence. nih.gov The half-maximal inhibitory concentration (IC50) of this compound against hERG channels has been determined using these methods, with reported values around 3.3 nM to 7 nM. researchgate.netsmartox-biotech.commerckmillipore.comnih.gov

Data from electrophysiological recordings, such as tail current amplitudes measured after depolarization pulses, are analyzed to determine the parameters of channel activation and blockade in the presence of this compound. nih.gov Concentration-response relationships are fitted to equations to determine values like the dissociation constant (Kd) or IC50. nih.govnih.gov

Here is a summary of representative data points related to this compound's interaction with hERG channels as characterized by electrophysiological methods:

ParameterValue (Wild-type this compound)MethodSource
IC50 (hERG channel blockade)3.3 nMWhole-cell patch clamp researchgate.netsmartox-biotech.commerckmillipore.com
IC50 (hERG channel blockade)7 nMWhole-cell patch clamp nih.gov
Kd (Binding to hERG)13-14 pMRadioligand binding nih.gov

Note: IC50 values can vary slightly depending on experimental conditions and specific cell lines used.

Detailed research findings from patch-clamp studies indicate that this compound blocks hERG channels preferentially through a closed (resting) state blockade mechanism, although some open channel blockade may also occur. smartox-biotech.comnih.gov

Use of Heterologous Expression Systems (e.g., HEK293 cells, Xenopus laevis oocytes)

Heterologous expression systems are widely used to study the functional effects of this compound on ion channels, particularly the hERG channel. These systems allow for the controlled expression of specific ion channel subunits, facilitating the assessment of toxin-channel interactions through electrophysiological techniques like patch clamp.

Human Embryonic Kidney 293 (HEK293) cells are a common host for transient or stable expression of hERG channels. Studies have utilized HEK293 cells to characterize the concentration-dependent blockade of hERG currents by this compound using whole-cell patch clamp. smartox-biotech.comcore.ac.ukresearchgate.netcapes.gov.br Research in HEK293 cells has shown that this compound inhibits hERG channels with IC50 values in the low nanomolar range, such as 3.3 nM or between 10 and 30 nM, demonstrating its high affinity. smartox-biotech.commdpi.com These experiments also help to understand the kinetics of this compound block, including its rapid onset and reversibility, as well as its voltage-, time-, use-, and frequency-dependence. core.ac.ukcapes.gov.br Radiolabeled this compound has also been used in binding assays with membrane vesicles from transfected HEK-293 cells to determine binding affinity (Kd values in the picomolar range) and kinetics. nih.gov

Xenopus laevis oocytes are another valuable heterologous expression system for studying ion channels. They are capable of expressing foreign membrane proteins after injection of mRNA or cDNA, and electrophysiological techniques like two-electrode voltage clamp can be applied to measure channel currents. mdpi.comua.es While the provided search results specifically mention the use of Xenopus oocytes for studying hERG channels and other potassium channels mdpi.comresearchgate.netphysiology.org, and the use of this compound in such studies mdpi.com, detailed findings regarding this compound characterization specifically in Xenopus oocytes within the search results primarily focus on comparing the effects of this compound on wild-type hERG and modified hERG channels, showing comparable IC50 values to those obtained in HEK293 cells. mdpi.com

Spectroscopic and Structural Determination Methods

Spectroscopic methods are crucial for determining the structural characteristics and conformational properties of this compound.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure content of this compound and its mutants. CD spectra provide information about the presence and proportion of alpha-helices and beta-sheets within the peptide. researchgate.netcore.ac.ukelifesciences.orgnih.gov Studies have shown that the CD spectrum of oxidized (folded) this compound is consistent with a structure containing alpha-helical and beta-sheet elements, with a characteristic minimum ellipticity near 217 nm. core.ac.uk CD spectroscopy can also be used to assess conformational changes or proper folding upon oxidation or mutation. researchgate.netcore.ac.uk For instance, CD spectra have been recorded for wild-type and mutant this compound peptides to evaluate potential structural alterations. researchgate.net

Computational Modeling and Simulation

Computational methods play a significant role in understanding the interaction between this compound and its target channels at a molecular level.

Homology Modeling of Channel-Toxin Complexes

Homology modeling is used to construct three-dimensional models of ion channels, particularly when high-resolution experimental structures are not available for the target channel in the relevant conformational state. For studying the this compound-hERG interaction, homology modeling has been employed to build models of the hERG channel, including the pore domain and the extracellular S5-P linker region, which is a key interaction site for this compound. acs.orgacs.orgnih.govnih.gov These models are often based on the known structures of homologous potassium channels, such as KcsA or KvAP. acs.orgnih.gov A segment-assembly homology modeling method has been used to construct the closed-state hERG structure, which was described as having a "petunia" shape with decentralized S5P segments. acs.orgacs.orgnih.gov These models provide a structural basis for investigating toxin binding.

Protein-Protein Docking Algorithms

Protein-protein docking algorithms are used to predict the likely binding poses and interactions between this compound and the modeled hERG channel structure. By considering the shapes and properties of the toxin and channel surfaces, docking algorithms generate potential complex structures. acs.orgacs.orgnih.gov These predicted complexes are then often refined and validated using other computational techniques, such as molecular dynamics (MD) simulations and binding free energy calculations. acs.orgacs.orgnih.govnih.gov Docking studies, combined with experimental data like mutagenesis, have helped to identify key residues involved in the this compound-hERG interaction. For example, docking simulations have indicated that residues like Lys18 and Arg20 of this compound are critical for plugging into the channel selectivity filter and forming hydrogen bonds with the hERG channel, respectively. acs.orgacs.orgnih.govnih.gov Computational alanine-scanning can further assess the validity of the predicted complex structure by estimating the impact of mutations on binding energy, which can be correlated with experimental mutagenesis data. acs.orgacs.orgnih.gov

Molecular Dynamics (MD) Simulations for Binding Dynamics

Molecular dynamics (MD) simulations have been utilized to study the dynamic interaction between this compound and the hERG channel. By starting from predicted complex structures, MD simulations allow for the observation of conformational changes and the stability of the this compound-hERG complex over time. One study employed protein-protein docking followed by MD simulations to identify a reasonable this compound-hERG complex structure. acs.orgnih.govacs.org During these simulations, the interaction between critical residues of this compound, such as Lys18 and Arg20, and the outer vestibule of the hERG channel was observed. acs.org Lys18 was shown to physically occlude the selectivity filter, while Arg20 formed hydrogen bonds with neighboring channel residues. acs.orgnih.govacs.org MD simulations have revealed that the specific binding process involves a dynamic change characterized by a reduction in binding free energy and conformational rearrangements at the interface of this compound and the hERG channel. acs.orgnih.gov

Computational Alanine-Scanning for Hotspot Residue Identification

Computational alanine-scanning is a technique used to assess the contribution of individual amino acid residues to the binding free energy. This method involves computationally mutating specific residues on the protein (in this case, the hERG channel or this compound) to alanine (B10760859) and calculating the resulting change in binding free energy (ΔΔG). This helps identify "hotspot" residues that are critical for high-affinity binding. acs.orgnih.govbiorxiv.org Studies have applied computational alanine-scanning to validate predicted this compound-hERG complex structures, with results showing reasonable correlation with experimental data. acs.orgnih.govacs.org For example, alanine substitution studies on the hERG channel turret have indicated that these regions play a lesser role in scorpion toxin binding due to their open conformation. mdpi.com Conversely, the conformation of the hERG channel filter region significantly affects scorpion toxin binding. mdpi.com

Binding Free Energy Calculations

Binding free energy calculations quantify the strength of the interaction between this compound and the hERG channel. These calculations, often performed in conjunction with MD simulations, provide a thermodynamic measure of binding affinity. Relative binding free energies have been calculated to screen and identify stable this compound-hERG complex structures. acs.orgnih.gov The equilibrium dissociation constant (Kd) is directly related to the binding free energy (ΔG) by the equation ΔG = -RTln(Kd), where R is the gas constant and T is the temperature. nih.gov Mutation-induced alterations in binding free energy (ΔΔG) can be calculated from the ratio of the Kd values of the mutant and wild-type channels (ΔΔG = RTln(Kdmut/KdWT)). nih.gov This approach has been used to assess the impact of mutations on this compound binding affinity.

Biochemical Binding Assays

Biochemical binding assays provide experimental data on the interaction of this compound with the hERG channel, complementing the insights gained from computational studies.

Development and Application of Radiolabeled this compound Ligands (e.g., [125I]-BeKm-1)

The development of radiolabeled this compound ligands has been crucial for direct binding studies. Wild-type this compound has been successfully radiolabeled with iodine at tyrosine 11, producing biologically active mono- and di-iodinated derivatives. nih.govresearchgate.net Specifically, [125I]-BeKm-1 has been developed and applied as a radioligand to study this compound binding to hERG channel protein in purified membrane vesicles from transfected human embryonic kidney (HEK-293) cells. nih.govdntb.gov.ua This radiolabeled ligand allows for the quantitative assessment of binding in a concentration-dependent manner. nih.gov Selenium analogs of this compound, such as (SeC)7-BeKm-1 and (MeSeC)0-BeKm-1, have also been tested in homogeneous [125I]-BeKm-1 competition assays. google.comgoogle.com

Saturation and Kinetic Binding Analysis

Saturation binding analysis using radiolabeled this compound is used to determine the binding capacity (Bmax) and the equilibrium dissociation constant (Kd) of this compound for the hERG channel. nih.gov These experiments involve incubating increasing concentrations of the radiolabeled ligand with a fixed amount of membrane preparation and measuring the amount of bound ligand at equilibrium. Specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled ligand) from total binding.

Kinetic binding analysis provides information on the rates of association (kon) and dissociation (koff) of this compound binding to the hERG channel. nih.govku.dk These rates are determined by measuring the binding of the radiolabeled ligand over time until equilibrium is reached (association) and then measuring the dissociation of the bound ligand after the addition of excess unlabeled this compound. researchgate.net The equilibrium dissociation constant (Kd) can also be calculated from the ratio of the kinetic rate constants (Kd = koff / kon). nih.gov

Studies using [125I]-BeKm-1 have reported picomolar affinity for hERG channel protein in HEK-293 cells. nih.gov Under optimized conditions, the Kd values from saturation and kinetic binding analysis were found to be 13 pM and 14 pM, respectively. nih.govku.dk The association and dissociation rates of [125I]-BeKm-1 binding were reported as fast, with an association rate constant (kon) of 3.6 x 107 M-1s-1 and a dissociation rate constant (koff) of 0.005 s-1. nih.govku.dk

Competition Binding Experiments

Competition binding experiments are performed to determine the binding affinity of unlabeled compounds, including wild-type this compound or its analogs and other channel blockers, by their ability to displace a radiolabeled ligand from its binding site. nih.gov In these experiments, a fixed concentration of radiolabeled this compound is incubated with the hERG channel preparation in the presence of increasing concentrations of the unlabeled competitor. nih.gov The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is known as the half-maximal inhibitory concentration (IC50). nih.gov The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Competition experiments using [125I]-BeKm-1 have shown that wild-type this compound displaces the radioligand with high affinity, reporting half-maximal inhibitory concentrations of 44 pM. nih.govku.dk Competition experiments with a this compound mutant, this compound-K18A, where the toxin interaction site is disrupted, resulted in a significant drop in affinity (more than 300-fold) compared to the wild-type toxin. nih.govku.dk Other channel blockers, such as the classical rapid delayed rectifier current (IKr) blocker E-4031, have also been shown to reduce the binding of [125I]-BeKm-1 to the hERG channel, with an IC50 of 7 nM. nih.gov Conversely, peptide inhibitors of Ca2+-activated K+ channels like Iberiotoxin and Apamin had no effect on [125I]-BeKm-1 binding, highlighting the selectivity of this compound for the hERG channel. nih.gov

Advanced Research Applications and Analogues of Bekm 1

BeKm-1 as a Molecular Probe for Ion Channel Structural Biology

The interaction of this compound with the hERG channel provides valuable insights into the structural dynamics and conformational changes of the channel. By binding to the outer vestibule, this compound can influence or report on the structural state of this region. nih.govacs.org

Investigation of hERG Channel Conformational Changes

Research utilizing this compound has contributed to understanding the conformational changes that occur in the hERG channel. Studies employing techniques such as protein-protein docking, molecular dynamics simulations, and computational alanine-scanning have explored the binding process between this compound and hERG. These studies suggest that the interaction involves dynamic changes and conformational rearrangements at the interface of the toxin and the channel acs.org. This compound is reported to preferentially block the hERG channel in the closed (resting) state, although some open channel blockade has also been observed smartox-biotech.commdpi.com. This state-dependent binding provides a means to probe the different conformational states of the channel researchgate.net.

Furthermore, this compound has been used to investigate conformational changes in the hERG channel induced by changes in extracellular potassium concentration. Studies have shown that this compound can prevent the low K⁺-induced internalization of hERG channels, suggesting it interferes with a conformational change in the outer pore-mouth that triggers this process researchgate.net.

Elucidation of Channel Turret Region Dynamics

The turret region, the extracellular loop connecting the S5 transmembrane segment to the pore helix, is a key component of the outer vestibule of potassium channels researchgate.netmdpi.com. The hERG channel possesses an unusually long turret region compared to other Kv channels mdpi.com. This compound interacts with the outer vestibule, including residues in the S5-P linker (which forms part of the turret) and the pore entrance rupress.orgnih.govnih.gov.

Studies using this compound as a probe, sometimes in conjunction with mutagenesis, have aimed to elucidate the dynamics and structural features of the hERG channel turret. Computational simulations and mutagenesis studies have explored the interaction sites between this compound and the hERG turret, revealing that residues in the alpha-helix and a following loop of this compound are critical for binding, interacting with the negatively charged outer vestibule of the hERG channel wikipedia.orgcreative-peptides.comrcsb.org. While some models suggest the hERG turrets adopt an open conformation far from the bound toxin, other studies indicate direct interaction between the turrets and this compound mdpi.com. The use of this compound and its analogues continues to aid in characterizing the diverse structural features of potassium channels, including the flexible turret region mdpi.commdpi.com.

Design and Development of this compound Analogues

The development of this compound analogues through various modification strategies allows for the creation of research tools with altered properties, such as modified affinity, specificity, or the addition of labels for detection and imaging mdpi.com.

Mutagenesis-Based Analogues with Altered Affinity/Specificity

Mutagenesis studies on this compound have been crucial in identifying the key residues responsible for its high affinity and selectivity for the hERG channel wikipedia.orgcreative-peptides.comrcsb.orgresearchgate.net. By introducing mutations, researchers can generate analogues with altered binding characteristics. For instance, studies have identified that positively charged residues in this compound, particularly those in the alpha-helix (Lys-18, Arg-20, Lys-23) and Tyr-11, are important for its interaction with the negatively charged outer vestibule of hERG wikipedia.orgcreative-peptides.comrcsb.org. Mutagenesis of these residues can impact the analogue's affinity and potentially its specificity.

Three this compound mutants (R27K, F32K, and R27K/F32K) have been generated and characterized to study their effects on different potassium channels, further highlighting the residues involved in specific hERG inhibition smartox-biotech.com. These mutagenesis-based analogues provide valuable tools for structure-activity relationship studies and for dissecting the molecular basis of this compound's interaction with hERG.

Chemically Modified Analogues for Research Tools

Chemical modification of this compound allows for the creation of analogues with enhanced utility as research tools, such as improved stability, conjugation to solid supports, or the incorporation of detectable labels mdpi.com.

One example of a chemically modified analogue is the creation of selenium analogs, which can be used in assays to study compound binding to the hERG channel using mass spectrometry google.com. These analogs, where selenium replaces sulfur in the disulfide bonds or is incorporated elsewhere, maintain structural similarity to the native peptide while providing a unique tag for quantification google.com.

Fluorescently Labeled Peptides for Imaging and Biochemical Assays

Fluorescent labeling of this compound is a significant development for its use in imaging and biochemical assays nih.govresearchgate.net. Attaching fluorescent probes to this compound allows researchers to visualize its binding to hERG channels in cells, track channel localization and trafficking, and perform fluorescence-based binding experiments researchgate.netsb-peptide.com.

Studies have successfully produced fluorescent derivatives of this compound by linking the peptide to fluorescent dyes, such as cyanine (B1664457) 5 (Cy5), via different linkers at specific amino acid residues like Arg1 or Arg/Lys27 nih.govresearchgate.net. While these fluorescent analogues generally retain their specificity for the hERG channel, the modification can sometimes result in a reduced affinity compared to the native peptide nih.govresearchgate.netresearchgate.net. Despite this potential decrease in affinity, fluorescent this compound analogues are valuable tools for applications such as following and discriminating functional hERG channels during biochemical purification and for cellular imaging studies researchgate.net. Further research into different labeling strategies and attachment sites may lead to fluorescent analogues with improved affinity while maintaining specificity.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound121513903

Data Table: this compound Inhibition of hERG and Other Channels

Channel TypeIC₅₀ (nM) or Effect at 100 nMReference
hERG1 (HEK-293 cells)3.3 smartox-biotech.com
hERG1 + KCNE1 (HEK-293 cells)10-30 smartox-biotech.com
hEAGNo effect at 100 nM smartox-biotech.com
hSK1No effect at 100 nM smartox-biotech.com
rSK2No effect at 100 nM smartox-biotech.com
hIKNo effect at 100 nM smartox-biotech.com
hBKNo effect at 100 nM smartox-biotech.com
KCNQ1/KCNE1No effect at 100 nM smartox-biotech.com
KCNQ2/KCNQ3No effect at 100 nM smartox-biotech.com
KCNQ4No effect at 100 nM smartox-biotech.com
rELK1Minimal effect at 100 nM smartox-biotech.com
Photoactivatable Analogues for Spatiotemporal Control of Channel Activity

To achieve precise control over hERG channel activity in a spatially and temporally defined manner, photoactivatable analogues of this compound have been developed. researchgate.netnih.gov One such analogue, this compound-Lys18Nvoc, incorporates a UV-photocleavable o-nitroveratryloxycarbonyl (Nvoc) protecting group attached to Lysine (B10760008) 18, a residue crucial for this compound's interaction with hERG. researchgate.netnih.gov

This photo-protected analogue exhibits no significant inhibition of hERG current in its caged state. researchgate.net However, upon illumination with UV light at 365 nm, the Nvoc group is cleaved, releasing the active this compound peptide and enabling strong inhibition of the hERG current. researchgate.net This light-dependent activation allows for the control of hERG activity with the spatiotemporal precision offered by light. researchgate.net Studies using this photoactivatable analogue on human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) have demonstrated that illumination induces prolongation of the extrafield potential, reflecting an increase in repolarization time. researchgate.net

Preclinical Research Paradigms and Potential Applications

This compound is extensively used in preclinical research to investigate hERG channel function and its implications in various physiological and pathological contexts.

Utility in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocyte (hiPS-CM) Models

hiPS-CMs are a valuable model system for studying cardiac repolarization and drug-induced arrhythmias, particularly LQTS. researchgate.netresearchgate.netnih.govdntb.gov.ua this compound has been utilized in hiPS-CM models to assess its impact on their electrophysiological properties, calcium handling, and beating characteristics. researchgate.netresearchgate.netnih.govdntb.gov.ua By delaying cardiomyocyte repolarization, this compound can induce early afterdepolarizations (EADs) and reduce spontaneous action potentials, calcium transients, and contraction frequencies. researchgate.netresearchgate.netnih.gov These effects recapitulate key features associated with arrhythmic risk in drug-induced LQTS, making this compound a useful reference compound for evaluating compounds that block hERG channels from the extracellular side. researchgate.netresearchgate.netnih.govmdpi.com

Research findings in hiPS-CMs have shown the dose-dependent effects of this compound on hERG current inhibition and its impact on action potential shape and frequency. researchgate.net

CompoundIC50 (nM)Hill Number
This compound1.91.9
Dofetilide (B1670870)7.21.6
E403130.61.3

Table 1: IC50 values and Hill numbers for hERG current inhibition by this compound and reference compounds in HEK293 cells overexpressing hERG channels. researchgate.net

This compound at a concentration of 5 nM has been shown to alter spontaneous action potential shape and frequency in hiPS-CMs. researchgate.net Higher concentrations, such as 100 nM, can lead to action potential arrest. researchgate.net

Investigative Studies in Isolated Organ Preparations (e.g., Rabbit Heart)

Isolated organ preparations, such as the isolated rabbit heart, are employed to study the effects of compounds on cardiac electrical activity in a more integrated system. tocris.comnih.govresearchgate.net this compound has been shown to prolong the QTc interval in isolated rabbit hearts in a dose-dependent manner. tocris.comresearchgate.net Studies have demonstrated significant and concentration-dependent QTc prolongation at concentrations of 10 nM and 100 nM. researchgate.net This effect is consistent with its activity as a hERG channel blocker. researchgate.net

Exploration of Neuronal Excitability Modulation

While primarily known for its cardiac effects, hERG channels (Kv11.1) are also expressed in various brain regions and play a role in modulating neuronal excitability. physiology.orgnih.govfrontiersin.org this compound, as a selective hERG inhibitor, has been used as a tool to investigate the function of these channels in neurons. nih.govjneurosci.org Studies using this compound and other toxins have indicated that erg channels in Purkinje cells may be mediated by heteromeric erg1/erg3 channels or modified erg1 channels. nih.govjneurosci.org this compound (100 nM) has been shown to block the E-4031-sensitive current in acute slices from neonatal mouse cerebella. jneurosci.org

Research into Modulatory Effects on Immune Responses

Potassium channels, including Kv1.3 channels expressed on activated T lymphocytes, are involved in modulating immune responses. mdpi.comnih.govresearchgate.net While this compound is primarily selective for hERG (Kv11.1), research into scorpion toxins and their analogues explores their potential as immunomodulatory agents by targeting various potassium channels. nih.govmdpi.commdpi.com Although direct studies detailing this compound's modulatory effects on immune responses were not prominently found within the search results, the broader context of scorpion toxins as tools for studying and potentially modulating immune function through potassium channel interactions is relevant. mdpi.comnih.govmdpi.commdpi.com

Future Directions in Bekm 1 Research

Development of Novel hERG Modulators Based on BeKm-1 Scaffold

This compound, as a peptide that is readily modifiable, serves as an ideal molecular platform for designing new hERG modulators with potentially enhanced or altered functionalities. mdpi.comresearchgate.netnih.gov The peptide nature of this compound allows for targeted modifications to its amino acid sequence and structure. Research has already explored creating fluorescent derivatives of this compound by linking fluorescent probes to specific residues, demonstrating that different chemical groups can be attached while largely retaining specificity for the hERG channel, although sometimes with reduced affinity. researchgate.netresearchgate.netnih.gov Further research can focus on rational design based on the known interaction sites of this compound with the hERG channel to develop modulators with tailored properties, such as improved affinity, altered state-dependence of block, or the ability to modulate channel function in specific ways (e.g., enhancing trafficking of misfolded hERG channels). sci-hub.senih.govresearchgate.net The identification of key residues like Arginine 20 in this compound that are critical for its interaction with the hERG channel vestibule provides a basis for targeted mutagenesis and design of analogues with modified binding characteristics. researchgate.netnih.gov

Integration of this compound-Derived Probes in High-Throughput Screening Platforms

The development of modified this compound peptides, particularly fluorescent or radiolabeled analogues, is crucial for their integration into high-throughput screening (HTS) platforms. researchgate.netnih.govgoogle.com These platforms are essential for efficiently screening large libraries of compounds for potential interactions with the hERG channel. Fluorescent analogues, such as those linked to cyanine (B1664457) 5 (Cy5), have been successfully produced and retain specificity, making them suitable for fluorescence-based assays. researchgate.netnih.gov The use of this compound derived probes in HTS allows for the identification of compounds that interact with the hERG channel at the outer vestibule, providing a complementary approach to traditional screening methods that often focus on blockers acting from the intracellular side. nih.govgoogle.com This can help in discovering novel chemical scaffolds that modulate hERG function through distinct mechanisms. The optimization of such probes to maintain high affinity and specificity while being compatible with automated screening technologies is an ongoing area of research.

Continued Structural and Mechanistic Investigations

Despite significant research, a complete understanding of the precise structural determinants of this compound's interaction with the hERG channel and the detailed mechanism of block is still evolving. While the solution structure of this compound is known, consisting of an alpha-helix and a triple-stranded antiparallel beta-sheet, the structure of the complex between hERG and this compound is not fully resolved experimentally. smartox-biotech.comnih.govrcsb.org Computational methods, such as molecular dynamics and ensemble docking, are being employed to model this interaction and identify critical contact points. researchgate.netnih.gov These studies have highlighted the importance of specific residues on this compound, such as Arginine 20, in forming interactions with the hERG channel vestibule. researchgate.netnih.gov Future research will likely involve continued efforts using advanced structural techniques, such as cryo-electron microscopy, to obtain high-resolution structures of the hERG-BeKm-1 complex. mdpi.com This will provide a more detailed understanding of the binding interface and the conformational changes that occur upon toxin binding, which can inform the design of new modulators. Further investigation into the state-dependent binding of this compound, particularly its preference for the closed state, will also contribute to a comprehensive mechanistic understanding. nih.govsci-hub.se

Exploration of Additional Ion Channel Targets and Biological Functions in Research Settings

While this compound is well-established as a highly selective hERG channel blocker, research in broader contexts suggests potential interactions with other ion channels or involvement in additional biological functions, albeit primarily in research settings. Some sources mention this compound as a potassium channel blocker that might target small-conductance calcium-activated potassium channels (SK channels) in neurons and potentially have analgesic and anti-inflammatory effects in animal models. ontosight.ai However, its high selectivity for hERG over a panel of other potassium channels has been reported. Future research could involve systematic and comprehensive screening of this compound against a wider array of ion channels and receptors to definitively determine its selectivity profile and identify any off-target interactions that could be relevant for its use as a research tool or for exploring novel biological roles. Furthermore, investigating the effects of this compound in various cell types and physiological contexts beyond cardiomyocytes, such as neurons or pancreatic beta-cells where hERG is also expressed, could reveal additional biological functions and potential research applications. creative-peptides.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine BeKm-1’s binding site on the hERG channel?

  • Methodological Answer : Use alanine scanning mutagenesis to identify key residues involved in this compound binding. For example, mutating residues like Arg582, Ile583, Tyr597, and Ser631 (located in the hERG S5-P helix and pore entrance) significantly reduces this compound affinity, as shown by changes in dissociation constants (Kd) measured via electrophysiology . Pair this with structural modeling (e.g., docking simulations based on toxin-channel interactions) to validate binding dynamics .

Q. How can researchers design experiments to assess this compound’s potency and specificity for hERG?

  • Methodological Answer : Conduct concentration-response experiments using automated patch-clamp systems on HEK293 cells expressing hERG. Compare this compound’s IC50 (1.9 ± 0.3 nM) with classical hERG blockers (e.g., E4031, IC50 = 30.6 nM) under standardized voltage protocols to confirm its high affinity . Include negative controls (e.g., non-cardiac K+ channels like Kv1.5) to verify specificity .

Q. What in vitro models are suitable for studying this compound’s cardiac effects?

  • Methodological Answer : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) . Monitor action potential (AP) parameters (frequency, duration) before and after this compound application. For example, 5 nM this compound reduces AP frequency from 2.50 Hz to 0.70 Hz and increases rhythm variability, reflecting hERG block . Validate results with optical mapping or multi-electrode arrays for high-throughput analysis.

Advanced Research Questions

Q. Why does this compound exhibit partial pore block despite high hERG affinity?

  • Methodological Answer : this compound binds near, but not inside, the hERG pore, allowing residual K+ flux. This is demonstrated by voltage-clamp protocols showing ~90% current inhibition at saturating concentrations (100 nM), unlike complete blockers like dofetilide (99% inhibition). Study gating kinetics (activation/inactivation) to reveal how this compound alters voltage dependence without full occlusion .

Q. How does this compound’s binding mechanism differ from other hERG pore blockers (e.g., TPeA+)?

  • Methodological Answer : Unlike TPeA+, which occludes the pore, this compound stabilizes the closed state by interacting with the outer vestibule. Use state-dependent binding assays with hERG channels in resting, activated, or inactivated states. This compound unbinds during inactivation due to conformational changes, as shown by reduced toxin efficacy during prolonged depolarization .

Q. What methodologies resolve contradictions in this compound’s modulation of hERG activators (e.g., PD307243 vs. NS1643)?

  • Methodological Answer : Employ dual-drug application protocols to test this compound’s interaction with activators. This compound potentiates PD307243 by slowing toxin unbinding (inset: 80% initial block reversed by PD) but suppresses NS1643 due to competitive binding at the S5-P helix. Use mutagenesis (e.g., Ser631Ala) to dissect activator-specific effects .

Key Methodological Considerations

  • Reproducibility : Follow standardized voltage protocols (e.g., step to 0 mV for 1 s) and report experimental conditions (temperature, solution composition) to align with published IC50 values .
  • Ethical Compliance : For hiPS-CM studies, ensure ethical approval for stem cell use and cite clone sources (e.g., C2a clone in ).
  • Data Interpretation : Address variability in hERG current kinetics by normalizing to pre-drug baselines and using ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.